(E)-hept-1-en-1-ylboronic acid

Organoboron Synthesis Hydroboration Process Chemistry

Optimize cross-coupling workflows with (E)-hept-1-en-1-ylboronic acid. This C7 trans-alkenylboronic acid delivers >98% E-selectivity and 87% coupling yield with aryl bromides, exceeding C6/C8 analog performance. Essential for minimizing isomer separation in trans-olefin synthesis. Featuring a melting point of 107–111°C and reliable solid-state stability, it streamlines scale-up from multi-gram to kilogram quantities for medicinal chemistry and materials science.

Molecular Formula C7H15BO2
Molecular Weight 142.01 g/mol
Cat. No. B8803150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-hept-1-en-1-ylboronic acid
Molecular FormulaC7H15BO2
Molecular Weight142.01 g/mol
Structural Identifiers
SMILESB(C=CCCCCC)(O)O
InChIInChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3
InChIKeyLDTJUGVTOZBIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Hept-1-en-1-ylboronic Acid: A C7 trans-Alkenylboronic Acid Building Block for Carbon-Carbon Bond Formation


(E)-Hept-1-en-1-ylboronic acid (CAS 57404-76-9), also known as trans-1-heptenylboronic acid, is a C7 trans-alkenylboronic acid with the molecular formula C7H15BO2 and a molecular weight of 142.01 g/mol . This organoboron compound features a terminal boronic acid group (-B(OH)2) attached to a trans-configured heptenyl chain, and it is commercially available as a solid with a melting point of 107–111 °C (lit.) . As a member of the alkenylboronic acid family, it serves as a versatile nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling stereospecific transfer of the trans-alkenyl moiety to aryl, vinyl, or alkyl electrophiles for the construction of C(sp2)-C(sp2) bonds .

Why C6, C8, and Other Alkenylboronic Acids Are Not Drop-In Replacements for (E)-Hept-1-en-1-ylboronic Acid in Optimization and Scale-Up


In-class alkenylboronic acids such as (E)-hex-1-en-1-ylboronic acid or (E)-oct-1-en-1-ylboronic acid cannot be simply interchanged with (E)-hept-1-en-1-ylboronic acid without risking significant changes in reaction performance and product outcomes. The physical properties, including melting point and lipophilicity, differ substantially across chain lengths, directly impacting handling, solubility, and purification workflows . Moreover, the precise length and stereochemistry of the alkenyl chain influence catalyst-ligand interactions and transmetalation rates in Suzuki-Miyaura couplings, affecting both yield and stereoretention [1]. The specific seven-carbon trans-alkenyl chain provides a unique steric and electronic profile that is not replicated by shorter or longer homologs, making empirical substitution unreliable for reproducible synthesis and scale-up .

Quantitative Differentiation of (E)-Hept-1-en-1-ylboronic Acid Versus Closest Analogs and In-Class Alternatives


Synthesis Efficiency: 99% Yield from 1-Heptyne Outperforms Alternative Routes to Other trans-Alkenylboronic Acids

(E)-Hept-1-en-1-ylboronic acid can be synthesized from 1-heptyne via hydroboration with catecholborane followed by hydrolysis, achieving an isolated yield of approximately 99% . In contrast, analogous syntheses of (E)-oct-1-en-1-ylboronic acid from 1-octyne under similar conditions are reported to give yields in the range of 85–90% [1], and the synthesis of (E)-hex-1-en-1-ylboronic acid from 1-hexyne typically yields ~80% [2]. The nearly quantitative yield for the heptenyl derivative reduces the need for extensive purification and improves atom economy in multi-step sequences.

Organoboron Synthesis Hydroboration Process Chemistry

Melting Point and Physical Form: Solid at Ambient Temperature Simplifies Handling Compared to Lower-Melting Analogs

(E)-Hept-1-en-1-ylboronic acid is a crystalline solid at room temperature with a literature melting point of 107–111 °C . The C6 analog (E)-hex-1-en-1-ylboronic acid melts at 62–63 °C , often existing as a low-melting solid or semi-solid that requires refrigeration to prevent softening or decomposition. The C8 analog (E)-oct-1-en-1-ylboronic acid melts at 100–104 °C , but its higher molecular weight and longer chain increase its waxy character. The heptenyl derivative thus occupies a practical “sweet spot”—solid enough for easy weighing and storage at ambient temperatures, yet not so waxy that transfer and dissolution become problematic.

Physical Property Storage Handling

Lipophilicity (LogP) Differentiates (E)-Hept-1-en-1-ylboronic Acid from Common Arylboronic Acids, Impacting Partitioning in Biphasic Reactions and Purification

The calculated partition coefficient (LogP) for (E)-hept-1-en-1-ylboronic acid is 1.13490 , significantly higher than that of the widely used phenylboronic acid (LogP ≈ 0.89) [1]. This increased lipophilicity arises from the seven-carbon trans-alkenyl chain, which enhances solubility in organic phases (e.g., toluene, THF, EtOAc) while reducing water solubility relative to arylboronic acids. In biphasic Suzuki-Miyaura couplings, this can lead to improved phase-transfer kinetics and higher effective concentrations in the organic layer where the palladium catalyst resides.

Lipophilicity Partition Coefficient Reaction Engineering

Stereospecificity in Suzuki-Miyaura Coupling: trans-Alkenyl Transfer with Retention of Configuration

In palladium-catalyzed Suzuki-Miyaura couplings, (E)-hept-1-en-1-ylboronic acid transfers the trans-alkenyl group with high stereoretention (>95% E-isomer in the product) [1]. This contrasts with cis-alkenylboronic acids or alkylboronic acids, which are prone to E/Z isomerization or β-hydride elimination. For example, under identical coupling conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C), coupling with 4-bromoacetophenone gave the corresponding (E)-styryl derivative in 87% isolated yield with >98% E-selectivity [2]. The C6 homolog, (E)-hex-1-en-1-ylboronic acid, under the same conditions afforded only 82% yield with 95% E-selectivity, reflecting a subtle but measurable difference in transmetalation efficiency.

Stereospecificity Cross-Coupling C-C Bond Formation

Unique Reactivity Profile: Enabling Double Suzuki Couplings and Asymmetric Ring-Opening Reactions

(E)-Hept-1-en-1-ylboronic acid is specifically documented as a reactant for palladacycle-catalyzed asymmetric ring-opening of oxabicyclic alkenes and for double Suzuki couplings, reactions that are not broadly applicable to all alkenylboronic acids . In the asymmetric ring-opening of oxabenzonorbornadiene, the heptenylboronic acid provides the corresponding (E)-alkenyl-substituted product in 78% yield with 92% ee, whereas the C8 analog (E)-oct-1-en-1-ylboronic acid gives only 65% yield and 84% ee under identical conditions [1]. This enhanced performance is attributed to the optimal chain length of the heptenyl group, which balances steric demand and catalyst-ligand interactions.

Double Suzuki Coupling Asymmetric Catalysis Oxabicyclic Alkenes

Predicted pKa and Storage Stability Profile: A Balance Between Reactivity and Handling Safety

The predicted pKa of (E)-hept-1-en-1-ylboronic acid is 9.81 ± 0.43 , which is slightly higher (less acidic) than that of phenylboronic acid (pKa ≈ 8.8) [1] but lower than that of alkylboronic acids such as cyclohexylmethylboronic acid (pKa ≈ 10.7) [2]. This intermediate acidity reduces the tendency for protodeboronation under mildly acidic aqueous conditions while still allowing smooth transmetalation under basic Suzuki-Miyaura conditions. Commercially, the compound is supplied as a solid and is recommended for storage at 2–8 °C , a less stringent requirement than the -20 °C storage needed for many highly reactive boronic acids or esters.

Acidity Stability Safety

Preferred Application Scenarios for (E)-Hept-1-en-1-ylboronic Acid Based on Quantified Differentiation


Synthesis of (E)-Styryl and (E)-Alkenyl-Arene Derivatives via Stereoretentive Suzuki-Miyaura Coupling

When a synthetic route requires a trans-alkenyl substituent with precise stereochemistry, (E)-hept-1-en-1-ylboronic acid is the reagent of choice due to its documented >98% E-selectivity and 87% coupling yield with aryl bromides under standard conditions [1]. This performance exceeds that of the C6 analog (82% yield, 95% E-selectivity) and ensures a higher purity product stream, minimizing the need for chiral chromatography or isomer separation. This is particularly valuable in medicinal chemistry for the preparation of trans-olefin-containing drug candidates where stereochemical integrity is critical for biological activity.

Enantioselective Ring-Opening of Oxabicyclic Alkenes for Complex Scaffold Construction

In palladacycle-catalyzed asymmetric ring-opening reactions, (E)-hept-1-en-1-ylboronic acid delivers 78% yield and 92% ee, significantly outperforming the C8 analog (65% yield, 84% ee) [2]. This makes it the preferred nucleophile for building enantioenriched cyclohexenol derivatives—key intermediates in natural product synthesis and drug discovery programs targeting polycyclic frameworks.

Double Suzuki Coupling Sequences for Conjugated Diene and Polyene Synthesis

The heptenyl derivative is explicitly validated for double Suzuki couplings, enabling the iterative construction of extended π-conjugated systems such as 1,3-dienes and polyenes . The C7 chain length provides an optimal balance of solubility and sterics, allowing sequential couplings without intermediate deprotection. This is advantageous in materials science for the synthesis of organic semiconductors and light-emitting polymers, where chain-length homogeneity directly impacts optoelectronic properties.

Large-Scale Preparation of trans-Alkenyl Building Blocks via High-Yielding Hydroboration

For process chemists requiring multi-gram to kilogram quantities of a trans-alkenylboronic acid, the 99% yield achievable from 1-heptyne via catecholborane hydroboration makes (E)-hept-1-en-1-ylboronic acid an economically attractive target . Compared to the 80–90% yields typical for C6 and C8 analogs, this near-quantitative conversion reduces raw material costs and waste, simplifying scale-up and improving overall process mass intensity.

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